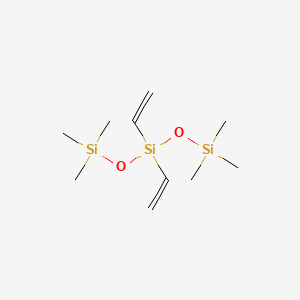
Trisiloxane, diethenylhexamethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisiloxane, diethenylhexamethyl- is a type of organosilicon compound that belongs to the family of trisiloxanes. These compounds are characterized by their unique molecular structure, which includes a silicon-oxygen backbone with organic groups attached to the silicon atoms. Trisiloxane, diethenylhexamethyl- is particularly notable for its applications in various fields due to its surface-active properties and chemical stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trisiloxane, diethenylhexamethyl- typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction is often catalyzed by transition metals such as platinum or rhodium. The general reaction can be represented as follows: [ \text{R}_3\text{SiH} + \text{CH}_2=\text{CH}_2 \rightarrow \text{R}_3\text{SiCH}_2\text{CH}_3 ] where R represents an organic group.
Industrial Production Methods: In industrial settings, the production of trisiloxane, diethenylhexamethyl- involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: Trisiloxane, diethenylhexamethyl- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, leading to the formation of silanols or siloxane bonds.
Reduction: Reduction reactions can convert silanols back to silanes.
Substitution: Involves the replacement of one group attached to silicon with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or organolithium compounds are employed under controlled conditions.
Major Products Formed: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce various organosilicon compounds .
Scientific Research Applications
Trisiloxane, diethenylhexamethyl- has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical processes due to its ability to reduce surface tension.
Biology: Employed in the formulation of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential in creating medical devices and implants with enhanced biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants, as well as in the formulation of personal care products .
Mechanism of Action
The mechanism of action of trisiloxane, diethenylhexamethyl- primarily involves its interaction with surfaces and interfaces. The silicon-oxygen backbone provides flexibility and stability, while the organic groups attached to the silicon atoms contribute to its surface-active properties. These characteristics enable the compound to reduce surface tension and enhance wetting and spreading on various surfaces .
Comparison with Similar Compounds
Polysiloxanes: These compounds have a similar silicon-oxygen backbone but differ in the length and complexity of their organic groups.
Silicone Surfactants: Similar in their surface-active properties but may have different molecular structures and functionalities.
Hydrosilyl-functional Polysiloxanes: These compounds contain hydrosilane groups and are used in similar applications but have different reactivity and stability profiles .
Uniqueness: Trisiloxane, diethenylhexamethyl- is unique due to its specific combination of hydrophobic and hydrophilic properties, which make it highly effective as a surfactant and emulsifier. Its stability and reactivity also distinguish it from other similar compounds, making it valuable in a wide range of applications.
Properties
Molecular Formula |
C10H24O2Si3 |
|---|---|
Molecular Weight |
260.55 g/mol |
IUPAC Name |
bis(ethenyl)-bis(trimethylsilyloxy)silane |
InChI |
InChI=1S/C10H24O2Si3/c1-9-15(10-2,11-13(3,4)5)12-14(6,7)8/h9-10H,1-2H2,3-8H3 |
InChI Key |
POPWUTFDMIFIRN-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)O[Si](C=C)(C=C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















